molecular formula C10H15N B3266206 Methyl[1-(4-methylphenyl)ethyl]amine CAS No. 42071-14-7

Methyl[1-(4-methylphenyl)ethyl]amine

Cat. No.: B3266206
CAS No.: 42071-14-7
M. Wt: 149.23 g/mol
InChI Key: WUFPPWANSBKANN-UHFFFAOYSA-N
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Description

Methyl[1-(4-methylphenyl)ethyl]amine, also known as N-methyl-1-(4-methylphenyl)ethanamine, is a chiral amine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the ethylamine backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Methyl[1-(4-methylphenyl)ethyl]amine is a complex organic compound with potential applications in proteomics research

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties significantly impact the bioavailability of a compound, influencing its efficacy and safety profile. The compound’s predicted properties include a melting point of 9.12°C and a boiling point of approximately 204.5°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl[1-(4-methylphenyl)ethyl]amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with methylamine. The reaction typically requires a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl[1-(4-methylphenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

Methyl[1-(4-methylphenyl)ethyl]amine is utilized in a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Methyl[1-(4-methylphenyl)ethyl]amine is unique due to the presence of both a methyl group on the nitrogen atom and a 4-methylphenyl group on the ethylamine backbone. This dual substitution imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFPPWANSBKANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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